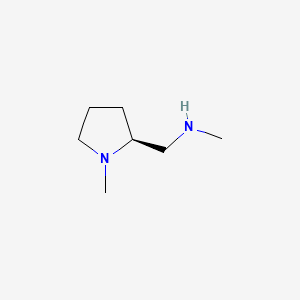
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the azetidine ring followed by the introduction of the piperidine ring. Common reagents used in these reactions include alkyl halides, amines, and protecting groups to ensure the stability of intermediate compounds. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or chromatography to obtain the dihydrochloride salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Azetidin-3-yl)azetidine: This compound shares the azetidine ring but lacks the piperidine ring.
1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride: This compound has a similar azetidine ring but a different substituent.
Uniqueness
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE is unique due to its combination of the azetidine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
178312-03-3 |
|---|---|
Formule moléculaire |
C12H26Cl2N2O |
Poids moléculaire |
285.253 |
Nom IUPAC |
1-(azetidin-3-yl)-4-[(2-methylpropan-2-yl)oxy]piperidine;dihydrochloride |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-12(2,3)15-11-4-6-14(7-5-11)10-8-13-9-10;;/h10-11,13H,4-9H2,1-3H3;2*1H |
Clé InChI |
KYEPLNDPVGUXHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1CCN(CC1)C2CNC2.Cl.Cl |
Synonymes |
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-N-butyl-N-[2-(1-cyclohexen-1-ylamino)-2-oxo-1-phenylethyl]-5-iodobenzamide](/img/structure/B574331.png)
![6-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574332.png)
![Dimethyl 2-[di(propan-2-yl)amino]-5-ethoxyfuran-3,4-dicarboxylate](/img/structure/B574333.png)





